molecular formula C10H11NO5 B1336156 2-(3-Methyl-4-nitrophenoxy)propanoic acid CAS No. 667412-76-2

2-(3-Methyl-4-nitrophenoxy)propanoic acid

Cat. No.: B1336156
CAS No.: 667412-76-2
M. Wt: 225.2 g/mol
InChI Key: WOWVFMALMORJJS-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenoxy)propanoic acid is an organic compound featuring a propanoic acid backbone substituted with a phenoxy group bearing a methyl and nitro group at the 3- and 4-positions, respectively. It is cataloged as a research chemical by CymitQuimica (Ref: 10-F307503) and is available in quantities of 1g and 5g for laboratory use .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-5-8(16-7(2)10(12)13)3-4-9(6)11(14)15/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWVFMALMORJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393799
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667412-76-2
Record name 2-(3-methyl-4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-(3-Methyl-4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Methyl-4-nitrophenoxy)propanoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenoxy moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .

Comparison with Similar Compounds

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

  • Molecular Formula: C₁₀H₁₀ClNO₅
  • Molecular Weight : 260 Da
  • Key Features: Chlorine substituent at the 2-position of the phenyl ring. Methyl group on the propanoic acid chain.
  • Applications : Listed as an in-stock screening compound by Princeton Biomolecular Research, indicating its use in drug discovery or biochemical assays .
  • Distinction from Target Compound: The chlorine substituent and additional methyl group on the propanoic acid chain may enhance steric hindrance or alter electronic properties compared to 2-(3-methyl-4-nitrophenoxy)propanoic acid.

Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid)

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Key Features: Chlorine at the 4-position and methyl at the 2-position on the phenoxy group.
  • Applications: A chlorophenoxy herbicide historically used in agriculture.
  • Regulatory Status: Not banned but subject to restrictions due to environmental and health concerns.

2,4,5-TP (Silvex)

  • Molecular Formula : C₉H₇Cl₃O₃
  • Key Features: Trichlorophenoxy substitution (2,4,5-positions).
  • Applications : Formerly used as an herbicide.
  • Regulatory Status : Banned globally due to toxicity linked to dioxin contamination and environmental persistence .

2-(3-Nitrophenyl)propanoic Acid

  • Molecular Formula: C₁₀H₁₁NO₄
  • Molecular Weight : 209.2 Da
  • Key Features: Nitro group directly attached to the phenyl ring without a phenoxy linkage.
  • Applications : Research chemical with unspecified applications; stored at room temperature .
  • Distinction: Lack of phenoxy bridge reduces structural complexity compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Applications Toxicity/Regulatory Notes
This compound Likely C₁₀H₁₁NO₅ ~241.2 (estimated) 3-methyl, 4-nitro phenoxy Research chemical No data available
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid C₁₀H₁₀ClNO₅ 260.0 2-chloro, 4-nitro phenoxy; 2-methyl Screening compound Not reported
Mecoprop C₁₀H₁₁ClO₃ 214.6 4-chloro, 2-methyl phenoxy Herbicide Limited carcinogenicity risk
2,4,5-TP (Silvex) C₉H₇Cl₃O₃ 269.5 2,4,5-trichloro phenoxy Banned herbicide Banned due to toxicity
2-(3-Nitrophenyl)propanoic acid C₁₀H₁₁NO₄ 209.2 3-nitro phenyl Research chemical Stable at room temperature

Biological Activity

2-(3-Methyl-4-nitrophenoxy)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propanoic acid moiety linked to a 3-methyl-4-nitrophenoxy group. This unique arrangement contributes to its reactivity and biological interactions.

  • Molecular Formula : C₁₁H₁₃NO₅
  • Molecular Weight : 241.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group within the molecule can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can modulate biochemical pathways.
  • Receptor Modulation : It may also affect receptor functions, influencing cellular signaling processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth.
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryReduces inflammation markers in vitro

Research Applications

This compound is utilized in various research applications:

  • Medicinal Chemistry : Investigated for potential use in drug development as a pharmacophore.
  • Biochemical Studies : Used in studies related to enzyme inhibition and protein interactions.
  • Organic Synthesis : Serves as a building block for synthesizing more complex molecules.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
    • Methodology : Disk diffusion method was employed to assess antimicrobial efficacy.
    • Results : Zones of inhibition were measured, indicating significant activity against tested strains.
  • Anti-inflammatory Research : Another study explored the anti-inflammatory effects using a murine model of inflammation.
    • Findings : Treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

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